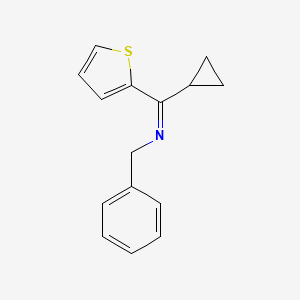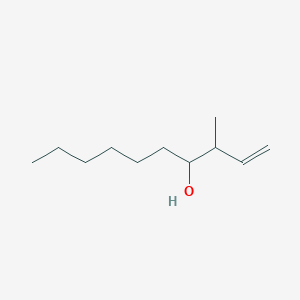
1-Decen-4-ol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decen-4-ol, 3-methyl- is an organic compound with the molecular formula C11H22O It is a type of alcohol with a long carbon chain and a hydroxyl group (-OH) attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 3-methyl- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods: Industrial production of 1-Decen-4-ol, 3-methyl- typically involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes yield various isomers of decene, which can then be further processed to obtain the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decen-4-ol, 3-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alkanes.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
1-Decen-4-ol, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of synthetic lubricants, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Decen-4-ol, 3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the long carbon chain allows the compound to interact with lipid membranes, potentially altering their properties and influencing cellular processes .
Comparación Con Compuestos Similares
1-Decen-4-ol, 3-methyl- can be compared with other similar compounds such as:
Dec-1-ene: An alkene with a similar carbon chain length but lacking the hydroxyl group.
4-Decen-1-ol: A similar alcohol with the hydroxyl group attached to the first carbon atom.
3-Isopropyl-4-methyl-1-decen-4-ol: Another alcohol with a similar structure but different substituents.
Uniqueness: The presence of the hydroxyl group at the fourth carbon atom and the methyl group at the third carbon atom gives 1-Decen-4-ol, 3-methyl- unique chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114954-48-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
3-methyldec-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-11(12)10(3)5-2/h5,10-12H,2,4,6-9H2,1,3H3 |
Clave InChI |
LKBYKZFQGOQMHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


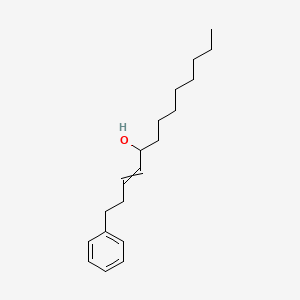
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)

![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
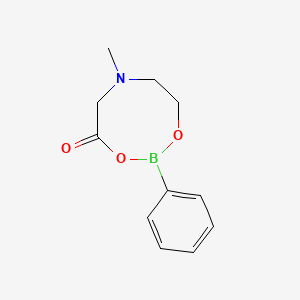
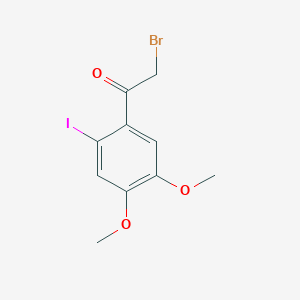
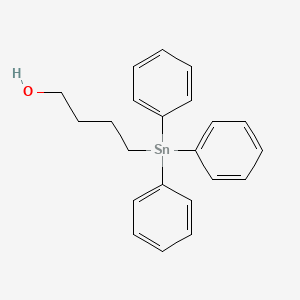
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
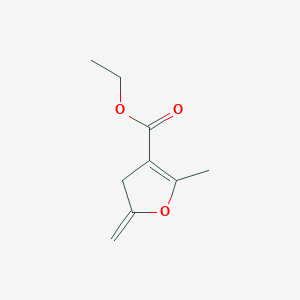
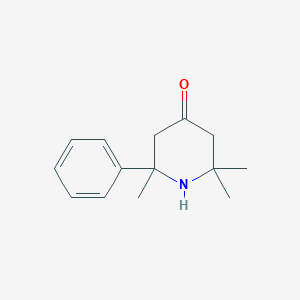
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
